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Compound of Interest

Compound Name: Iomeprol intermediate-1

Cat. No.: B125727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical protocols for Iomeprol intermediate-1, a key precursor in the synthesis of the non-

ionic, low-osmolar X-ray contrast agent, Iomeprol. The accurate characterization of this

intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical

ingredient.

Chemical Identity of Iomeprol Intermediate-1
Chemical Name: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

CAS Number: 76801-93-9

Molecular Formula: C₁₄H₁₈I₃N₃O₆

Molecular Weight: 705.02 g/mol

Spectroscopic Data
The following sections present the expected spectroscopic data for Iomeprol intermediate-1
based on its chemical structure and publicly available information. Precise experimental data is

often proprietary and can be obtained by acquiring a certified reference standard from chemical

suppliers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Iomeprol
intermediate-1. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.1-8.3 Triplet 2H Amide NH

~5.5-6.0 Broad Singlet 2H Aromatic Amino NH₂

~4.5-5.0 Broad Singlet 4H
Hydroxyl OH

(dihydroxypropyl)

~3.4-4.2 Multiplet 10H

CH and CH₂ of

dihydroxypropyl

groups

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~168-172 Amide C=O

~150-155 Aromatic C-NH₂

~100-110 Aromatic C-H (if present, likely C5)

~90-100 Aromatic C-I

~70-75 CH(OH) of dihydroxypropyl

~60-65 CH₂(OH) of dihydroxypropyl

~40-45 N-CH₂ of dihydroxypropyl

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H and N-H stretching

(hydroxyl and amine/amide)

3000-2850 Medium C-H stretching (aliphatic)

~1640 Strong C=O stretching (amide I)

~1550 Strong N-H bending (amide II)

1335-1250 Medium
C-N stretching (aromatic

amine)

~1100 Strong C-O stretching (alcohols)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Type

705.8409 [M+H]⁺ (Monoisotopic)

727.8228 [M+Na]⁺ (Monoisotopic)

704.8330 [M] (Exact Mass)[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Iomeprol intermediate-1. Instrument parameters should be optimized for the specific sample

and equipment used.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Iomeprol intermediate-1 in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required

to obtain a good spectrum.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for

¹H and δ 39.52 for ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, scan the range from 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile/water.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and

sodiated ([M+Na]⁺) adducts.

Set the mass range to cover the expected molecular ion (e.g., m/z 100-1000).

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

theoretical exact mass. Analyze the fragmentation pattern if MS/MS data is acquired to

confirm the structure.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical intermediate like Iomeprol intermediate-1.
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Caption: Workflow for Spectroscopic Analysis of Iomeprol Intermediate-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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